molecular formula C12H13ClFN3S B5536041 5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole

5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole

Cat. No.: B5536041
M. Wt: 285.77 g/mol
InChI Key: SAMHEHYFHWYCAD-UHFFFAOYSA-N
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Description

5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a propyl group, and a 2-chloro-6-fluorobenzylthio moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-propyl-1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFN3S/c1-2-4-11-15-12(17-16-11)18-7-8-9(13)5-3-6-10(8)14/h3,5-6H,2,4,7H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMHEHYFHWYCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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